molecular formula C8H12ClNS B13168235 5-(4-Chlorobutyl)-4-methyl-1,3-thiazole CAS No. 10014-55-8

5-(4-Chlorobutyl)-4-methyl-1,3-thiazole

Cat. No.: B13168235
CAS No.: 10014-55-8
M. Wt: 189.71 g/mol
InChI Key: PZJADZFYWFTPOR-UHFFFAOYSA-N
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Description

5-(4-Chlorobutyl)-4-methyl-1,3-thiazole is an organic compound with the molecular formula C8H12ClNS It is a member of the thiazole family, which is characterized by a five-membered ring containing both sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Chlorobutyl)-4-methyl-1,3-thiazole typically involves the reaction of 4-chlorobutylamine with 4-methylthiazole-5-carboxylic acid. The reaction is carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride, which facilitates the formation of the thiazole ring. The reaction conditions generally include heating the mixture to a temperature range of 80-120°C for several hours.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. The final product is typically purified through recrystallization or chromatography to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

5-(4-Chlorobutyl)-4-methyl-1,3-thiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of thiazolidines.

    Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents like ether or tetrahydrofuran.

    Substitution: Amines, thiols; reactions often require a base such as sodium hydroxide or potassium carbonate and are conducted at moderate temperatures.

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Thiazolidines

    Substitution: Various substituted thiazoles depending on the nucleophile used

Scientific Research Applications

5-(4-Chlorobutyl)-4-methyl-1,3-thiazole has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds, particularly those targeting bacterial infections.

    Industry: Utilized in the development of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5-(4-Chlorobutyl)-4-methyl-1,3-thiazole involves its interaction with biological targets, such as enzymes or receptors. The compound may inhibit the activity of certain enzymes by binding to their active sites, thereby disrupting normal cellular processes. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-Chlorobutyl)-1-cyclohexyl-1H-tetrazole
  • 5-(4-Chlorobutyl)-1-cyclohexyl-1H-tetrazole
  • 5-(4-Chlorobutyl)-1-cyclohexyl-1H-tetrazole

Uniqueness

5-(4-Chlorobutyl)-4-methyl-1,3-thiazole is unique due to its specific structural features, such as the presence of both a thiazole ring and a chlorobutyl side chain. These structural elements contribute to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds.

Properties

CAS No.

10014-55-8

Molecular Formula

C8H12ClNS

Molecular Weight

189.71 g/mol

IUPAC Name

5-(4-chlorobutyl)-4-methyl-1,3-thiazole

InChI

InChI=1S/C8H12ClNS/c1-7-8(11-6-10-7)4-2-3-5-9/h6H,2-5H2,1H3

InChI Key

PZJADZFYWFTPOR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC=N1)CCCCCl

Origin of Product

United States

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